1H and 13C NMR chemical shifts of 2-(2,4-Dichlorophenyl)cyclobutan-1-one
1H and 13C NMR chemical shifts of 2-(2,4-Dichlorophenyl)cyclobutan-1-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(2,4-Dichlorophenyl)cyclobutan-1-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(2,4-Dichlorophenyl)cyclobutan-1-one. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the structural elucidation of the title compound through detailed spectral interpretation. The guide synthesizes theoretical principles with experimentally observed data, explains the causality behind spectral features, and provides a robust experimental protocol for data acquisition.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in modern organic chemistry for the determination of molecular structure. Its ability to probe the electronic environment of individual nuclei (most commonly ¹H and ¹³C) provides precise information about the connectivity and spatial arrangement of atoms within a molecule. For a molecule such as 2-(2,4-Dichlorophenyl)cyclobutan-1-one, with its distinct aliphatic and aromatic regions, NMR is indispensable for unambiguous structural verification and characterization. This guide will explore the foundational principles governing the NMR spectrum of this compound and provide a detailed assignment of its proton and carbon signals.
Molecular Structure and Predicted Spectral Features
The chemical structure of 2-(2,4-Dichlorophenyl)cyclobutan-1-one (C₁₀H₈Cl₂O) comprises a four-membered cyclobutanone ring attached to a 2,4-disubstituted dichlorophenyl group.[1] The asymmetry of the molecule renders all protons and carbons electronically distinct, leading to a complex and informative NMR spectrum.
Key Structural Features Influencing NMR Spectra:
-
Electronegativity: The two chlorine atoms on the phenyl ring and the oxygen atom of the carbonyl group exert strong electron-withdrawing inductive effects. This deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).[2][3][4]
-
Magnetic Anisotropy: The π-electron systems of the aromatic ring and the carbonyl group generate their own local magnetic fields.[2][5] Nuclei located in the deshielding zone of these groups (e.g., the aromatic protons) will be shifted downfield, while those in the shielding zone would be shifted upfield.
-
Ring Strain and Conformation: The cyclobutane ring's strain and conformational flexibility influence the spatial orientation of its protons, affecting their chemical shifts and coupling constants.
Below is the structure with atom numbering used for spectral assignment throughout this guide.
Caption: Structure of 2-(2,4-Dichlorophenyl)cyclobutan-1-one with atom numbering.
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. Experimental data obtained in CDCl₃ at 400 MHz serves as the authoritative basis for our analysis.[6]
Aromatic Region (δ 7.0-7.5 ppm)
The dichlorophenyl group gives rise to three distinct signals in the aromatic region, consistent with its substitution pattern.
-
H-5 (δ 7.40, d, J=2.2Hz): This proton is ortho to the C4-Cl and meta to the C2-Cl. It experiences deshielding from both chlorine atoms. The small coupling constant (J=2.2 Hz) is characteristic of a meta-coupling to H-3.
-
H-6 (δ 7.30, d, J=8.1Hz): This proton is ortho to the C1-cyclobutane bond and meta to the C4-Cl. It shows a larger ortho-coupling to H-5, though this is not explicitly resolved and it is reported as a doublet likely coupled to H-3. The reported value is 7.30(d, J=8.lHz, 1H), which suggests coupling to H-3.
-
H-3 (δ 7.21, dd, J=2.2 and 8.4Hz): This proton is positioned between the two chlorine atoms. It is ortho to C2-Cl and meta to C4-Cl. Consequently, it exhibits coupling to both H-5 (ortho, J=8.4 Hz) and H-6 (meta, J=2.2 Hz), resulting in a doublet of doublets.
Aliphatic Region (δ 2.0-5.0 ppm)
The five protons on the cyclobutanone ring are all chemically non-equivalent and exhibit complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.
-
H-7 (δ 4.76, m): This methine proton is attached to the carbon bearing the dichlorophenyl group (C7). It is significantly deshielded due to the inductive effect of the aromatic ring and its benzylic position. It appears as a multiplet due to coupling with the four methylene protons on C8 and C9.
-
C9 Protons (δ 3.25, m and δ 3.10, m): These two diastereotopic protons are on the carbon alpha to the carbonyl group (C9). The carbonyl group's electron-withdrawing nature deshields them, shifting them downfield. They appear as complex multiplets due to geminal coupling with each other and vicinal coupling with the protons on C8 and the methine proton H-7.
-
C8 Protons (δ 2.63, m and δ 2.12, m): These are the most upfield protons, located on the carbon beta to the carbonyl group. They are also diastereotopic and couple with each other (geminal coupling) and with the protons on C7 and C9 (vicinal coupling), resulting in complex multiplets.
Summary of ¹H NMR Data
| Signal Assignment | Experimental δ (ppm)[6] | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.40 | Doublet (d) | 2.2 | 1H |
| H-6 | 7.30 | Doublet (d) | 8.1 | 1H |
| H-3 | 7.21 | Doublet of Doublets (dd) | 2.2, 8.4 | 1H |
| H-7 | 4.76 | Multiplet (m) | - | 1H |
| H-9a/H-9b | 3.25 | Multiplet (m) | - | 1H |
| H-9a/H-9b | 3.10 | Multiplet (m) | - | 1H |
| H-8a/H-8b | 2.63 | Multiplet (m) | - | 1H |
| H-8a/H-8b | 2.12 | Multiplet (m) | - | 1H |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts are governed by hybridization and the electronic effects of substituents.
Carbonyl Carbon (δ > 200 ppm)
-
C-10 (Predicted δ ~205-210 ppm): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom and the nature of the C=O double bond. Its signal is expected to appear significantly downfield.[7]
Aromatic Carbons (δ 125-140 ppm)
The six aromatic carbons will have distinct chemical shifts.
-
C-2 & C-4 (Predicted δ ~133-138 ppm): These carbons are directly attached to the electronegative chlorine atoms, which causes a downfield shift.
-
C-1 (Predicted δ ~135-140 ppm): This is the ipso-carbon, attached to the cyclobutane ring. It is a quaternary carbon and its signal is typically weaker.
-
C-3, C-5, C-6 (Predicted δ ~127-132 ppm): These carbons are attached to hydrogen atoms and their shifts are influenced by the relative positions of the chlorine substituents.
Aliphatic Carbons (δ 20-60 ppm)
The four sp³-hybridized carbons of the cyclobutane ring will appear in the upfield region of the spectrum.
-
C-7 (Predicted δ ~50-55 ppm): This methine carbon, bonded to the aromatic ring, is the most downfield of the aliphatic carbons.
-
C-9 (Predicted δ ~45-50 ppm): The methylene carbon alpha to the carbonyl group is deshielded and will appear downfield relative to a standard alkane.
-
C-8 (Predicted δ ~20-25 ppm): The methylene carbon at the beta position is the most shielded of the ring carbons and will appear furthest upfield.
Summary of Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Carbon Type | Key Influences |
| C-10 | 205-210 | Carbonyl (C=O) | Electronegative Oxygen |
| C-1 | 135-140 | Aromatic (Quaternary) | Attachment to Cyclobutane |
| C-2, C-4 | 133-138 | Aromatic (C-Cl) | Electronegative Chlorine |
| C-3, C-5, C-6 | 127-132 | Aromatic (C-H) | Substitution Pattern |
| C-7 | 50-55 | Aliphatic (Methine, CH) | Benzylic Position |
| C-9 | 45-50 | Aliphatic (Methylene, CH₂) | Alpha to Carbonyl |
| C-8 | 20-25 | Aliphatic (Methylene, CH₂) | Beta to Carbonyl |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid 2-(2,4-Dichlorophenyl)cyclobutan-1-one.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds.[8]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shift scale to 0.0 ppm.[9]
-
-
NMR Instrument Setup:
-
The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
-
Shim the magnetic field to achieve the best possible homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.
-
Number of Scans (NS): Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds should be used.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Employ a standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30') to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[9]
-
Spectral Width: A wider spectral width of ~220-250 ppm is necessary to cover the entire range of carbon chemical shifts, including the carbonyl region.[9]
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[9]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A 2-second delay is generally appropriate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) for both ¹H and ¹³C experiments.
-
Carefully phase correct the resulting spectra to ensure all peaks are in pure absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C).[8][9]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.
-
Workflow Visualization
The following diagram outlines the logical flow of the NMR experimental process.
Caption: Experimental workflow for NMR analysis of 2-(2,4-Dichlorophenyl)cyclobutan-1-one.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of 2-(2,4-Dichlorophenyl)cyclobutan-1-one. The observed chemical shifts and coupling patterns in the ¹H spectrum, along with the predicted chemical shifts in the ¹³C spectrum, are fully consistent with the proposed structure. The downfield shifts in the aromatic region, the characteristic multiplets of the cyclobutane ring protons, and the distinct signal of the carbonyl carbon all serve as key identifiers. This guide provides the foundational data and interpretive logic necessary for researchers utilizing this compound in further studies.
References
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Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]
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Scribd. (n.d.). Factors Influencing Chemical Shift in NMR. Retrieved from [Link]
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Pharmapproach. (2025, April 27). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,4-Dichlorophenyl)cyclobutanone. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
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